VHL-HIF1α Inhibitor-TG0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VHL-HIF1α Inhibitor-TG0 is the first sub-micromolar inhibitor of the VHL-HIF1α interaction.
Applications De Recherche Scientifique
1. Clear Cell Renal Carcinoma
VHL-HIF1α inhibitors, such as TG0, have significant implications in clear cell renal carcinoma. The inactivation of the VHL tumor suppressor protein leads to deregulation of HIF2α, which is a driving force in VHL-defective clear cell renal carcinomas. HIF2α inhibitors, or drugs targeting its downstream targets, are in clinical testing for treating this disease (Shen & Kaelin, 2013).
2. Hypoxia-inducible Factor Sensitivity
VHL-HIF1α inhibitors play a crucial role in determining sensitivity to inhibitors of mammalian target of rapamycin (mTOR) in kidney cancer. The loss of VHL gene function sensitizes kidney cancer cells to mTOR inhibitors, which correlates with a block in the translation of mRNA encoding HIF1A (Thomas et al., 2006).
3. Congenital Chuvash Polycythemia
Research has identified a link between VHL-HIF1α and congenital Chuvash polycythemia. A mutation in VHL impairs the interaction with HIF1α, leading to increased expression of downstream target genes, including EPO and VEGF. This mutation results in phenotypes characteristic of congenital Chuvash polycythemia (Ang et al., 2002).
4. Tumor Development and Inflammation
VHL-HIF1α inhibitors influence tumor development and inflammation in clear cell renal cell carcinoma. HIF-1α regulates glycolysis, while HIF-2α regulates lipoprotein metabolism, ribosome biogenesis, and transcriptional activities related to E2F and MYC. Alterations in the balance of HIF-1α and HIF-2α activities affect different aspects of renal cell carcinoma biology and disease aggressiveness (Hoefflin et al., 2020).
5. Small-Molecule Inhibitors
The development of small-molecule inhibitors targeting the interaction between VHL and HIF1α represents a significant advancement. These inhibitors disrupt protein-protein interactions and are involved in oxygen sensing, highlighting their potential in therapeutic applications (Buckley et al., 2012).
6. Ovarian Cancer Cell Aggressiveness
VHL inactivation leads to increased ovarian cancer cell aggressiveness through the HIF1α/miR-210/VMP1 signaling pathway. The loss of VHL stimulates cancer cell migration by stabilizing HIF-1α and upregulating miR-210, demonstrating the pathway's role in ovarian cancer aggressiveness (Liu et al., 2014).
Propriétés
Nom du produit |
VHL-HIF1α Inhibitor-TG0 |
---|---|
Formule moléculaire |
C24H26N4O3S |
Poids moléculaire |
450.56 |
Nom IUPAC |
(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1 |
Clé InChI |
AFUSGLDYQSDIEU-NQIIRXRSSA-N |
SMILES |
O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TG0; 4B9K; VHLHIF1α Inhibitor-TG0; VHL HIF1α Inhibitor-TG0; VHL-HIF1α Inhibitor-TG0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.